

# Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement

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## Compound of Interest

Compound Name: Fura-2

Cat. No.: B149405

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**Fura-2** is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium concentrations ( $[Ca^{2+}]_i$ ). Its sensitivity and the ability to perform ratiometric measurements have made it an invaluable tool in various fields, including neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive overview of **Fura-2**, its mechanism of action, key properties, and detailed protocols for its application.

## Core Principles of Fura-2

**Fura-2** is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a high affinity and selectivity for  $Ca^{2+}$ . The core of its functionality lies in a spectral shift that occurs upon binding to calcium.<sup>[1]</sup>

**Mechanism of Action:** When **Fura-2** binds to  $Ca^{2+}$ , its fluorescence excitation spectrum shifts to a shorter wavelength. The  $Ca^{2+}$ -free form of **Fura-2** has a maximum excitation wavelength of approximately 380 nm, while the  $Ca^{2+}$ -bound form has a maximum excitation at around 340 nm.<sup>[2]</sup> Both forms, however, have the same emission maximum at approximately 510 nm.<sup>[1]</sup> This dual-excitation property is the basis for ratiometric measurement.

**Ratiometric Measurement:** By alternately exciting the **Fura-2** loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities ( $F_{340}/F_{380}$ ) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes issues arising

from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible measurements of  $[Ca^{2+}]_i$ .<sup>[2][3]</sup>

## Quantitative Data

The following table summarizes the key quantitative properties of **Fura-2**, which are crucial for accurate experimental design and data interpretation.

Property	Value	Conditions
Dissociation Constant (Kd) for $Ca^{2+}$	~145 nM	In vitro, $Mg^{2+}$ -free
~224 nM	In vitro, with 1 mM $Mg^{2+}$ , 37°C	
Excitation Wavelength ( $\lambda_{ex}$ )	~380 nm	$Ca^{2+}$ -free
~340 nm	$Ca^{2+}$ -bound	
Emission Wavelength ( $\lambda_{em}$ )	~510 nm	Both $Ca^{2+}$ -free and $Ca^{2+}$ -bound
Quantum Yield ( $\Phi$ )	0.23	$Ca^{2+}$ -free
0.49	$Ca^{2+}$ -bound	
Molar Extinction Coefficient ( $\epsilon$ )	~28,000 $M^{-1}cm^{-1}$ at 380 nm	$Ca^{2+}$ -free
~33,000 $M^{-1}cm^{-1}$ at 340 nm	$Ca^{2+}$ -bound	

## Experimental Protocols

### Cell Loading with Fura-2 AM

For intracellular measurements, the cell-impermeant **Fura-2** is used in its acetoxymethyl (AM) ester form, **Fura-2 AM**. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active,  $Ca^{2+}$ -sensitive **Fura-2** dye in the cytosol.

Materials:

- **Fura-2** AM stock solution (1-5 mM in anhydrous DMSO)
- Pluronic® F-127 (20% w/v in DMSO)
- Probenecid stock solution (250 mM in a suitable solvent)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

#### Procedure:

- **Prepare Loading Buffer:** For a final **Fura-2** AM concentration of 5  $\mu$ M, mix the required volume of **Fura-2** AM stock solution with an equal volume of 20% Pluronic® F-127. This mixture is then diluted in the physiological buffer to the final working concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the hydrophobic **Fura-2** AM.
- **Add Probenecid (Optional but Recommended):** To reduce the leakage of the de-esterified **Fura-2** from the cells, the anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
- **Cell Incubation:** Remove the cell culture medium and wash the cells once with the physiological buffer. Add the **Fura-2** AM loading buffer to the cells.
- **Incubation:** Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.
- **Wash and De-esterification:** After incubation, wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular **Fura-2** AM.
- **Incubation for De-esterification:** Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the intracellular **Fura-2** AM by cellular esterases.

## In Vitro Calibration and Determination of $[Ca^{2+}]_i$

To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro calibration is typically performed using the Grynkiewicz equation.<sup>[4]</sup>

Grynkiewicz Equation:

$$[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf2 / Sb2)$$

Where:

- $[Ca^{2+}]$  is the intracellular calcium concentration.
- $K_d$  is the dissociation constant of **Fura-2** for  $Ca^{2+}$ .
- $R$  is the experimentally measured fluorescence ratio (F340/F380).
- $R_{min}$  is the fluorescence ratio in the absence of  $Ca^{2+}$  (zero calcium).
- $R_{max}$  is the fluorescence ratio at saturating  $Ca^{2+}$  concentrations.
- $Sf2 / Sb2$  is the ratio of the fluorescence intensity of the  $Ca^{2+}$ -free indicator to the  $Ca^{2+}$ -bound indicator at 380 nm.

Materials:

- **Fura-2** (salt form)
- Calcium-free buffer (e.g., containing 10 mM EGTA)
- Calcium-saturating buffer (e.g., containing 10 mM  $CaCl_2$ )
- Ionophore (e.g., Ionomycin or Digitonin) to permeabilize the cell membrane.

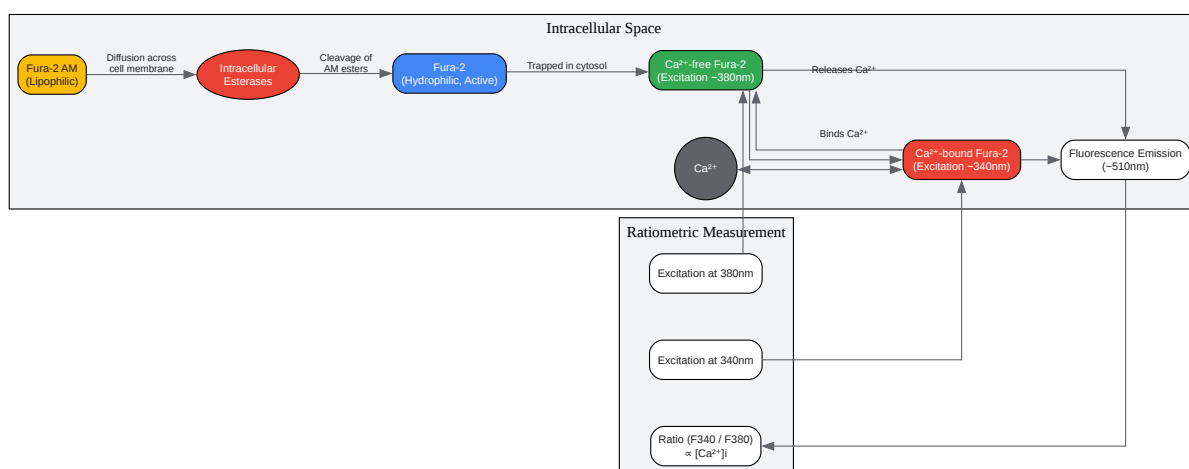
Procedure for Determining  $R_{min}$  and  $R_{max}$ :

- **$R_{min}$  Determination:** After recording the basal fluorescence ratio in your **Fura-2** loaded cells, perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10  $\mu$ M Ionomycin). This will chelate any intracellular calcium and allow the determination of  $R_{min}$ .

- **R<sub>max</sub> Determination:** Following the R<sub>min</sub> measurement, perfuse the cells with a calcium-saturating buffer also containing the ionophore. This will saturate the intracellular **Fura-2** with calcium, allowing for the determination of R<sub>max</sub>.
- **Background Subtraction:** It is crucial to subtract the background fluorescence from all measurements. This can be determined from a region of the coverslip without cells.

## Visualizations

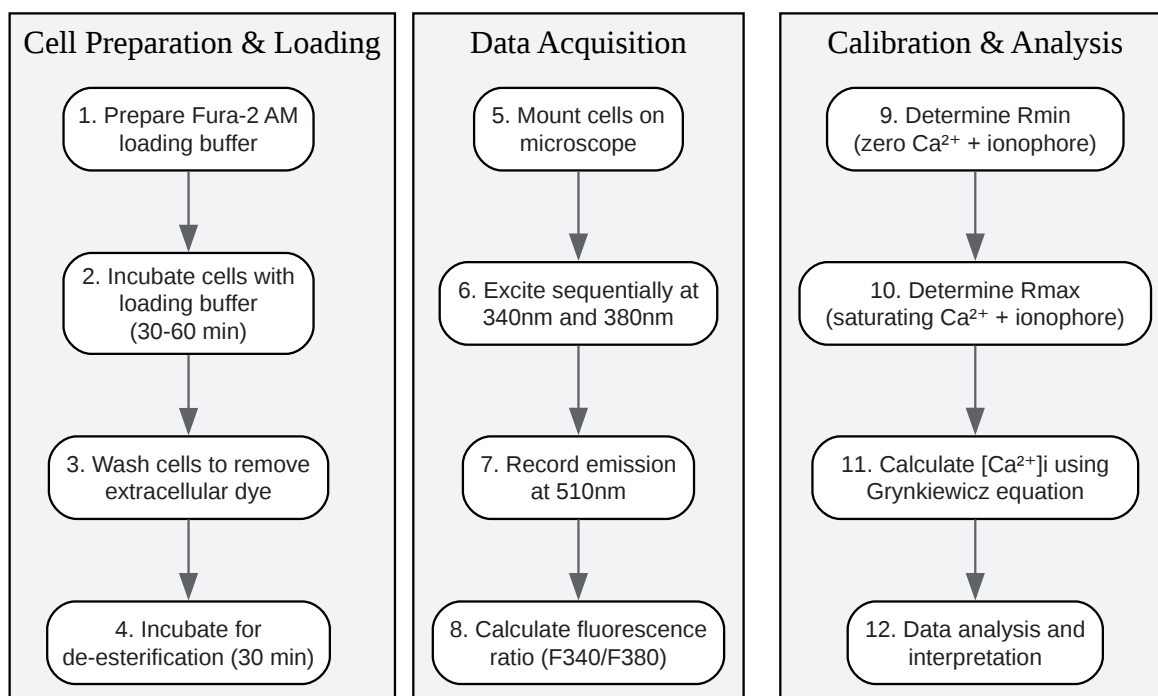
### Signaling Pathway and Fura-2 Mechanism



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Caption: Mechanism of **Fura-2** for intracellular calcium measurement.

## Experimental Workflow



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Caption: Experimental workflow for **Fura-2** based calcium imaging.

## Potential Issues and Troubleshooting

- **Photobleaching:** Prolonged exposure to excitation light can lead to photobleaching of **Fura-2**, which can affect the accuracy of measurements.[5] It is advisable to use the lowest possible excitation intensity and exposure times.
- **Compartmentalization:** **Fura-2** AM can sometimes accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the incubation temperature during loading.

- **Incomplete De-esterification:** Incomplete cleavage of the AM esters will result in a  $\text{Ca}^{2+}$ -insensitive form of the dye, leading to an underestimation of  $[\text{Ca}^{2+}]_i$ . Ensure sufficient incubation time for de-esterification.
- **Dye Leakage:** The de-esterified **Fura-2** can leak out of the cells over time. The use of probenecid can help to mitigate this issue.

By understanding the fundamental principles of **Fura-2** and adhering to optimized experimental protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the complex dynamics of intracellular calcium signaling.

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